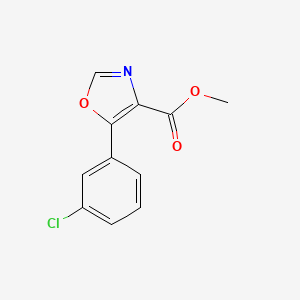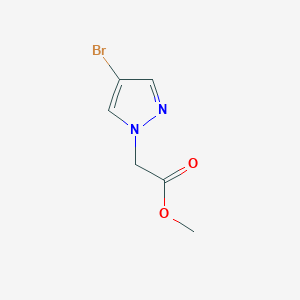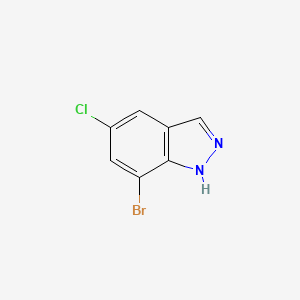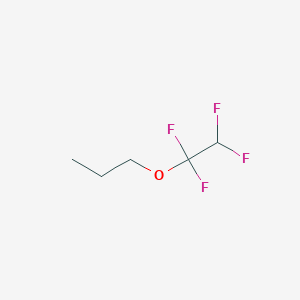
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride
Descripción general
Descripción
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a chloroethyl group and a methyl group attached to the piperazine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 2-chloroethanol in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the piperazine nitrogen, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to obtain the dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of new piperazine derivatives with different functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride involves its interaction with biological molecules, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication. This compound may also interact with specific receptors or ion channels, modulating their function and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethanol: Shares the chloroethyl group but lacks the piperazine ring.
1-(2-Bromoethyl)-4-methylpiperazine: Similar structure but with a bromoethyl group instead of a chloroethyl group.
1-(2-Chloroethyl)piperazine: Lacks the methyl group on the piperazine ring.
Uniqueness
1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is unique due to the presence of both the chloroethyl and methyl groups on the piperazine ring. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2.2ClH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZFOKHEYIMXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-26-4 | |
| Record name | 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)






![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)



